molecular formula C21H19F2N3O B2664865 1-(3,4-difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-94-7

1-(3,4-difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2664865
CAS No.: 900001-94-7
M. Wt: 367.4
InChI Key: ZDBQQPFMEFCTFY-UHFFFAOYSA-N
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Description

  • Nucleophilic substitution reactions to introduce the 3,4-difluorophenyl and p-tolyl groups.
  • Use of reagents such as 3,4-difluorobenzyl chloride and p-tolylamine under basic conditions.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance reaction efficiency, yield, and scalability while maintaining stringent quality control standards.

Scientific Research Applications

1-(3,4-Difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrrolo[1,2-a]pyrazine core, followed by the introduction of the difluorophenyl and p-tolyl groups through nucleophilic substitution reactions. Key steps include:

  • Formation of the Dihydropyrrolo[1,2-a]pyrazine Core:

    • Reacting 2-aminopyrazine with an appropriate aldehyde to form an imine intermediate.
    • Cyclization of the imine intermediate under acidic conditions to yield the dihydropyrrolo[1,2-a]pyrazine core.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of catalysts like iron(III) chloride.

Major Products:

  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced derivatives with hydrogenated aromatic rings.
  • Substituted derivatives with various functional groups on the aromatic rings.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, disrupting their normal function.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(3,4-Difluorophenyl)-N-(p-tolyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide
  • 1-(3,4-Difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxylic acid

Comparison:

  • Structural Differences: The presence or absence of specific functional groups (e.g., carboxamide vs. carboxylic acid) can significantly alter the compound’s properties.
  • Biological Activity: Variations in substituents can lead to differences in biological activity, potency, and selectivity.
  • Chemical Properties: Differences in solubility, stability, and reactivity can impact the compound’s suitability for various applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O/c1-14-4-7-16(8-5-14)24-21(27)26-12-11-25-10-2-3-19(25)20(26)15-6-9-17(22)18(23)13-15/h2-10,13,20H,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBQQPFMEFCTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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